1-(4-phenylpiperazin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2548998-17-8
Cat. No.: VC11836461
Molecular Formula: C24H33N7O
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548998-17-8 |
|---|---|
| Molecular Formula | C24H33N7O |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H33N7O/c32-24(31-16-14-28(15-17-31)21-6-2-1-3-7-21)19-27-10-12-30(13-11-27)23-18-22(25-20-26-23)29-8-4-5-9-29/h1-3,6-7,18,20H,4-5,8-17,19H2 |
| Standard InChI Key | MIKQJXUUVBIQSD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
| Canonical SMILES | C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₄H₃₃N₇O, with a molecular weight of 435.6 g/mol. Its IUPAC name, 1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone, reflects its bifunctional architecture:
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A phenylpiperazine moiety linked to an ethanone group.
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A second piperazine ring connected to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl subunit.
The SMILES notation, C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5, further illustrates the spatial arrangement of these components.
Structural Features
The molecule’s design incorporates multiple nitrogen-rich heterocycles, a hallmark of kinase inhibitors and neurotransmitter modulators. Key features include:
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Dual piperazine cores: These facilitate conformational flexibility and hydrogen bonding with biological targets .
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Pyrrolidinyl-pyrimidine group: The pyrimidine ring’s electron-deficient nature enables π-π stacking interactions, while the pyrrolidine substituent enhances solubility.
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Ethanone linker: This carbonyl group may serve as a hydrogen bond acceptor or participate in covalent interactions .
Synthesis and Synthetic Analogues
Proposed Synthetic Routes
While no direct synthesis of this compound has been published, analogous methodologies suggest a multi-step approach:
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Formation of the pyrrolidinyl-pyrimidine subunit: Cyclocondensation of amidines with β-diketones could yield the 6-(pyrrolidin-1-yl)pyrimidin-4-yl scaffold .
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Piperazine functionalization: Nucleophilic substitution reactions using chloroacetyl chloride or similar electrophiles could install the ethanone linker .
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Coupling reactions: Mitsunobu or Ullmann-type couplings may connect the phenylpiperazine and pyrrolidinyl-pyrimidine-bearing piperazine moieties .
A related synthesis from the Royal Society of Chemistry illustrates the preparation of 2-chloro-1-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethan-1-one, involving HCl-mediated deprotection and subsequent alkylation . Adapting this protocol, the target compound might be synthesized via sequential piperazine derivatization and cross-coupling.
Key Intermediate: Methyl (3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylate
This intermediate, reported in , shares structural similarities with the target compound. Its synthesis involves:
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Deprotection of a tert-butoxycarbonyl (Boc)-protected piperazine using HCl/dioxane.
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Alkylation with methyl (3R)-pyrrolidine-3-carboxylate hydrochloride under basic conditions .
Physicochemical and Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 435.6 g/mol | |
| Molecular Formula | C₂₄H₃₃N₇O | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 |
Analytical Characterization
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LC-MS: Retention time and [M+H]+ values would confirm molecular weight, as demonstrated for analogous compounds .
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¹H NMR: Key signals would include aromatic protons (δ 7.0–8.8 ppm), piperazine methylenes (δ 3.3–3.7 ppm), and pyrrolidine resonances (δ 1.8–2.2 ppm) .
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FT-IR: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) would validate the ethanone and pyrimidine groups.
Hypothesized Biological Activities
Central Nervous System (CNS) Modulation
The phenylpiperazine moiety is a hallmark of serotonin (5-HT₁A) and dopamine (D₂/D₃) receptor ligands. Molecular docking studies could explore interactions with these targets.
Research Gaps and Future Directions
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Synthetic Optimization: Developing enantioselective routes to access stereoisomers, given the chiral pyrrolidine center.
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Target Identification: High-throughput screening against kinase panels or GPCR arrays.
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ADMET Profiling: Assessing solubility, metabolic stability, and blood-brain barrier permeability.
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